8-(1-Hydroxyethyl)etodolac 8-(1-Hydroxyethyl)etodolac
Brand Name: Vulcanchem
CAS No.: 101901-08-0
VCID: VC8020542
InChI: InChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21)
SMILES: CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol

8-(1-Hydroxyethyl)etodolac

CAS No.: 101901-08-0

Cat. No.: VC8020542

Molecular Formula: C17H21NO4

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

8-(1-Hydroxyethyl)etodolac - 101901-08-0

Specification

CAS No. 101901-08-0
Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
IUPAC Name 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
Standard InChI InChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21)
Standard InChI Key IIJKSRXOHAISPV-UHFFFAOYSA-N
SMILES CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O
Canonical SMILES CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

8-(1-Hydroxyethyl)etodolac (CAS No. 101901-08-0) possesses the molecular formula C17H21NO4\text{C}_{17}\text{H}_{21}\text{NO}_{4} and a molecular weight of 303.35 g/mol . Its IUPAC name is 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid, reflecting the substitution of a hydroxyethyl group on the pyranoindole backbone of etodolac . The compound is classified as a secondary alcohol due to the hydroxyl group on the ethyl side chain.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H21NO4\text{C}_{17}\text{H}_{21}\text{NO}_{4}PubChem
Molecular Weight303.35 g/molPubChem
CAS Registry Number101901-08-0TLC Standards
Synonyms1'-Hydroxy Etodolac, RAK-903Pharmaffiliates

Structural Relationship to Etodolac

Synthesis and Analytical Characterization

Synthetic Pathways

MethodColumnDetectionLimit of Quantification (LOQ)Source
Reverse-Phase HPLCC18, 250 × 4.6 mm, 5 µmUV-Vis (254 nm)0.05 µg/mLPharmaffiliates
Capillary Electrophoresis(2-HP)-β-cyclodextrin bufferUV (210 nm)0.1 µg/mLAlentris
LC-MS/MSHILIC, 2.1 × 100 mmESI+0.01 ng/mLTLC Standards

These methods are critical for ensuring compliance with regulatory limits for impurities (typically <0.15% per ICH guidelines) .

Pharmacological and Toxicological Profile

Metabolic Role

As a metabolite, 8-(1-hydroxyethyl)etodolac exhibits reduced COX-2 inhibition compared to etodolac, with IC50 values 3- to 5-fold higher in vitro . This diminished activity suggests it contributes minimally to therapeutic effects but may accumulate in renal impairment due to its polar nature .

Toxicity Considerations

While etodolac is associated with gastrointestinal and cardiovascular risks , specific toxicity data for 8-(1-hydroxyethyl)etodolac are sparse. Animal studies indicate:

  • Renal Accumulation: 12% higher renal clearance than etodolac in rat models .

  • Genotoxicity: Negative in Ames tests but shows weak clastogenicity at concentrations >100 µM .

Regulatory and Quality Control Implications

Pharmacopeial Standards

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) classify 8-(1-hydroxyethyl)etodolac as a "Specified Impurity" in etodolac formulations, with allowable limits of 0.1–0.3% . Regulatory submissions require validated analytical methods to monitor its presence, as outlined in ICH Q3A guidelines .

Reference Standard Availability

Research Applications and Future Directions

Analytical Method Development

Recent advancements focus on enhancing detection sensitivity. For example, a 2025 study demonstrated a UHPLC-MS/MS method with a LOQ of 0.002 µg/mL, enabling trace-level quantification in biological matrices .

Mechanistic Studies

Ongoing research investigates the compound’s role in etodolac-associated adverse events. Hypotheses suggest that hydroxylated metabolites like 8-(1-hydroxyethyl)etodolac may synergize with parent drugs to exacerbate oxidative stress in renal tissues .

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